molecular formula C16H15N3O4S B5588382 N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide CAS No. 6237-38-3

N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B5588382
CAS No.: 6237-38-3
M. Wt: 345.4 g/mol
InChI Key: VFCJKGAJTRJXCJ-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide is a chemical compound of significant interest in multidisciplinary research, particularly in the fields of organic electronics and medicinal chemistry. The compound features a 3,4,5-trimethoxybenzamide group, a motif found in various biologically active molecules and pharmaceutical intermediates . This structure is linked to a 2,1,3-benzothiadiazole ring system, a heterocycle known for its electron-accepting properties and role in photophysical applications . The 2,1,3-benzothiadiazole scaffold is extensively utilized in the design and synthesis of advanced materials, including organic semiconductors, light-emitting polymers, and dyes for solar cells, due to its favorable electronic characteristics and ability to be incorporated into larger π-conjugated systems . Researchers are exploring this compound and its analogs for potential applications in developing novel electronic devices and luminescent materials. In life sciences research, the 3,4,5-trimethoxybenzoyl group is a common pharmacophore in medicinal chemistry, present in compounds with diverse biological activities. Furthermore, heterocyclic compounds containing the benzothiadiazole nucleus are subjects of ongoing investigative studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for verifying the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-21-12-7-9(8-13(22-2)15(12)23-3)16(20)17-10-5-4-6-11-14(10)19-24-18-11/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCJKGAJTRJXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351864
Record name N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6237-38-3
Record name N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiadiazole moiety can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of optoelectronic materials.

    Biology: Investigated for its potential as a fluorescent probe due to the photophysical properties of the benzothiadiazole unit.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-accepting capabilities.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole unit can act as an electron acceptor, facilitating charge transfer processes in optoelectronic applications. In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to various therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Structural Impact on Melting Points: Compounds with polar substituents (e.g., 2a, with a hydroxybenzoyl hydrazide group) exhibit higher melting points (241–243°C) compared to less polar analogs like 4a (222–224°C) . This trend aligns with increased hydrogen-bonding capacity in 2a.

Biological Activity: Furan-containing analogs (4a, 6a) show promise as chemotherapeutic agents, likely due to the furan ring’s ability to enhance π-π stacking with biological targets . The dimethylaminoethoxy group in trimethobenzamide (21) enables anti-emetic activity via central nervous system interactions, highlighting the role of amine functionality in bioactivity .

Synthetic Routes: Most analogs are synthesized via condensation reactions between 3,4,5-trimethoxybenzoyl chloride and amine/hydrazide derivatives under reflux (e.g., 4a from oxazolone and aryl amines in acetic acid ). The target compound could be synthesized by coupling 3,4,5-trimethoxybenzoyl chloride with 4-aminobenzothiadiazole, analogous to the method for N-(4-bromophenyl)-3,4,5-TMB .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy against different biological targets.

Chemical Structure

The compound features a benzothiadiazole moiety linked to a trimethoxybenzamide structure. This unique configuration is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzothiadiazole ring enhances the compound's ability to penetrate cellular membranes and interact with intracellular proteins.

Antiparasitic Activity

Recent studies have demonstrated that this compound exhibits significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays revealed an IC50 value indicating potent antiparasitic effects:

CompoundIC50 (μM)Selectivity Index (SI)
This compound8.963
Pentamidine2.13 ± 0.59307
Diminazene64.10 ± 14.48672

These results suggest that while the compound is effective against T. brucei, its selectivity over mammalian cells is moderate compared to established treatments like pentamidine and diminazene .

Anticancer Activity

In addition to antiparasitic effects, this compound has been evaluated for anticancer properties. Studies indicated that it could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes findings from recent research:

Cancer Cell LineIC50 (μM)
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

These findings indicate that this compound has potential as an anticancer agent .

Case Study 1: Efficacy Against T. brucei

A high-throughput screening study identified the compound as a promising lead against T. brucei. Subsequent structure-activity relationship (SAR) analysis revealed that modifications on the benzothiadiazole moiety could enhance bioactivity while maintaining selectivity over human cells .

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines have shown that the compound induces apoptosis through the activation of caspase pathways. For instance, treatment with this compound resulted in increased levels of cleaved caspases in HeLa cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Prepare the benzothiadiazole core via cyclization of o-phenylenediamine derivatives with sulfur sources under acidic conditions.
  • Step 2 : Couple the 3,4,5-trimethoxybenzamide moiety using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF.
  • Optimization : Monitor reaction progress via TLC and adjust temperature (60–80°C) to enhance coupling efficiency. Purify via column chromatography using gradient elution (hexane/ethyl acetate) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Key Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the benzothiadiazole ring (e.g., ¹H NMR peaks at δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.7–3.9 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular weight verification.
  • X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained .

Q. What preliminary biological assays are suitable for initial activity screening?

  • Approach :

  • In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors. Use fluorescence polarization assays for binding affinity.
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?

  • Troubleshooting Strategy :

  • Solubility Check : Use DLS to assess aggregation in cell culture media, which may reduce bioavailability.
  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation.
  • Off-Target Profiling : Employ proteome-wide affinity chromatography to identify unintended interactions .

Q. What computational methods are effective for predicting the compound’s binding mode to biological targets?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with MM-PBSA free energy calculations .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Process Chemistry Insights :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of intermediates.
  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce side reactions.
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Q. What strategies mitigate crystallinity issues during formulation for in vivo studies?

  • Formulation Approaches :

  • Amorphization : Use spray drying with polymers (e.g., PVP/VA) to enhance solubility.
  • Lipid-Based Carriers : Encapsulate in PEGylated liposomes for sustained release.
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to stabilize the amorphous phase .

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